REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5](O)=[CH:4][CH:3]=1)O.[C:9](O)(=[O:12])C=C.[C:14](O)(=O)C=C.C(O)(=O)C=C.C(C(CO)(CO)CC)O.[C:33]([O:44][CH2:45]COC(=O)C=C)(=[O:43])[C:34]1[C:35](=[CH:39][CH:40]=[CH:41][CH:42]=1)C([O-])=O>C(OC)(=O)C1C(=CC=CC=1)C(OC)=O>[CH3:45][O:44][C:33]([O:43][CH3:14])([C:34]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:35]=1)[C:9]([C:1]1[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=1)=[O:12] |f:1.2.3.4|
|
Name
|
polymethyl methacrylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polymethyl methacrylate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
|
Name
|
2-acryloxyethyl phthalate
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)[O-])=CC=CC1)(=O)OCCOC(C=C)=O
|
Name
|
|
Quantity
|
6.81 g
|
Type
|
solvent
|
Smiles
|
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)C1=CC=CC=C1)(C1=CC=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 472.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |